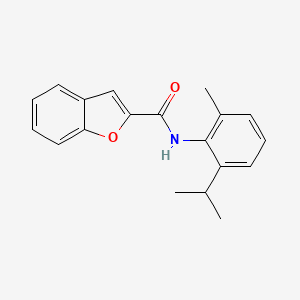

N-(2-isopropyl-6-methylphenyl)-1-benzofuran-2-carboxamide

Vue d'ensemble

Description

N-(2-isopropyl-6-methylphenyl)-1-benzofuran-2-carboxamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It is a type of chemical compound that binds to cannabinoid receptors in the brain and blocks the effects of cannabinoids. AM-251 has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes.

Mécanisme D'action

N-(2-isopropyl-6-methylphenyl)-1-benzofuran-2-carboxamide acts as a competitive antagonist at the cannabinoid type 1 (CB1) receptor. It binds to the CB1 receptor and blocks the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce food intake, increase locomotor activity, and decrease anxiety-like behavior. This compound has also been shown to attenuate the analgesic effects of cannabinoids, indicating its potential as a therapeutic agent for pain management.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-(2-isopropyl-6-methylphenyl)-1-benzofuran-2-carboxamide in scientific research is its high selectivity for the CB1 receptor. This allows researchers to specifically target the endocannabinoid system without affecting other neurotransmitter systems. However, one limitation of using this compound is its potential for off-target effects. Researchers must carefully control for these effects to ensure that the observed effects are due to the blockade of the CB1 receptor.

Orientations Futures

There are several future directions for research on N-(2-isopropyl-6-methylphenyl)-1-benzofuran-2-carboxamide. One area of interest is the use of this compound as a potential therapeutic agent for various medical conditions such as obesity, addiction, and pain. Another area of interest is the development of more selective CB1 receptor antagonists that can be used to specifically target different aspects of the endocannabinoid system. Finally, further research is needed to fully understand the physiological and pathological roles of the endocannabinoid system and its potential as a therapeutic target.

Méthodes De Synthèse

N-(2-isopropyl-6-methylphenyl)-1-benzofuran-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step is the synthesis of 2,3-dihydrobenzofuran, which is then converted to 1-benzofuran-2-carboxylic acid. The final step involves the coupling of 1-benzofuran-2-carboxylic acid with 2-isopropyl-6-methylphenylamine to form this compound.

Applications De Recherche Scientifique

N-(2-isopropyl-6-methylphenyl)-1-benzofuran-2-carboxamide has been used in a wide range of scientific research applications. One of the main uses of this compound is to investigate the role of the endocannabinoid system in various physiological processes such as pain, appetite, and mood regulation. This compound has also been used to study the effects of cannabinoids on the cardiovascular system, immune system, and nervous system.

Propriétés

IUPAC Name |

N-(2-methyl-6-propan-2-ylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-12(2)15-9-6-7-13(3)18(15)20-19(21)17-11-14-8-4-5-10-16(14)22-17/h4-12H,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRVUVUMKSULAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701321048 | |

| Record name | N-(2-methyl-6-propan-2-ylphenyl)-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701321048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641458 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

307539-69-1 | |

| Record name | N-(2-methyl-6-propan-2-ylphenyl)-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701321048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5681432.png)

![(2,3-dimethoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B5681437.png)

![2-{4-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5681438.png)

![(3R*,4S*)-1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5681449.png)

![(3S*,4S*)-4-methyl-1-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5681462.png)

![2-methyl-1-{2-[(2S)-2-(morpholin-4-ylcarbonyl)pyrrolidin-1-yl]-2-oxoethyl}quinolin-4(1H)-one](/img/structure/B5681465.png)

![3,5-dimethyl-7-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5681469.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(2,5-dioxo-1-imidazolidinyl)-N-methylacetamide](/img/structure/B5681473.png)

![3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5681486.png)

![(3R*,4R*)-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5681519.png)

![N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5681520.png)

![1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5681523.png)